molecular formula C12H13NOS B8010656 3-(benzo[b]thiophen-3-yl)morpholine

3-(benzo[b]thiophen-3-yl)morpholine

Cat. No.: B8010656
M. Wt: 219.30 g/mol
InChI Key: AJYLQTJENHZIBP-UHFFFAOYSA-N
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Description

3-(benzo[b]thiophen-3-yl)morpholine is a heterocyclic compound that features a benzothiophene ring fused to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[b]thiophen-3-yl)morpholine typically involves the formation of the benzothiophene ring followed by its fusion with the morpholine ring. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst to form the benzothiophene scaffold . This intermediate can then be reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[b]thiophen-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

3-(benzo[b]thiophen-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzo[b]thiophen-3-yl)morpholine involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler compound with similar structural features but lacking the morpholine ring.

    Morpholine: A simpler compound with similar structural features but lacking the benzothiophene ring.

    Benzofuran: A structurally related compound with an oxygen atom instead of sulfur in the heterocyclic ring.

Uniqueness

3-(benzo[b]thiophen-3-yl)morpholine is unique due to the combination of the benzothiophene and morpholine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1-benzothiophen-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-2-4-12-9(3-1)10(8-15-12)11-7-14-6-5-13-11/h1-4,8,11,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLQTJENHZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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